Tegoprazan

Overview

Description

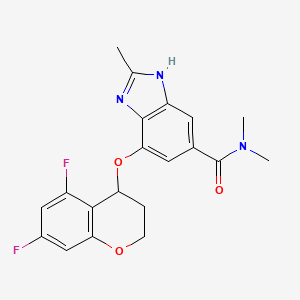

Tegoprazan (C19H18F2N4O2) is a novel potassium-competitive acid blocker (P-CAB) developed for treating acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections. Unlike proton-pump inhibitors (PPIs), which require acidic activation and irreversible binding to H+/K+-ATPase, this compound acts via reversible, potassium-competitive inhibition of both active and inactive proton pumps . This mechanism enables rapid onset (median Tmax: 1 hour) and sustained acid suppression, particularly effective against nocturnal acid breakthrough . This compound exhibits linear pharmacokinetics (PK) with dose-dependent pharmacodynamics and is primarily metabolized by CYP3A4, minimizing CYP2C19-mediated variability in efficacy .

Preparation Methods

Synthetic Routes for Tegoprazan

Core Building Block Synthesis

The synthesis of this compound relies on two primary building blocks: a benzimidazole-carboxamide derivative and a chromane-ether moiety . The benzimidazole core is constructed via sequential functionalization, beginning with selective O-benzylation of a phenolic intermediate using benzyl bromide under alkaline conditions . This step ensures regioselectivity, critical for subsequent bromination.

Regioselective bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the 5-position of the benzimidazole scaffold, achieving >90% selectivity in dichloromethane at 0°C . Acetylation of the aniline nitrogen follows, protecting the amine during downstream reactions. A Pd-catalyzed cyanation step then replaces the bromine with a nitrile group using potassium hexacyanoferrate(II) and a palladium/Xantphos catalyst system, yielding the cyano intermediate in 82–88% efficiency .

Coupling and Final Assembly

The chromane-ether fragment is synthesized via a Corey-Bakshi-Shibata (CBS) reduction of a propargyl ketone, producing the enantiomerically pure (4S)-chromane derivative . Coupling this fragment to the benzimidazole-carboxamide block involves a Mitsunobu reaction , utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the ether linkage with inversion of configuration at the chromane’s 4-position . Final deprotection of the tosyl group using hydrogenolysis (H₂/Pd-C) completes the synthesis, yielding this compound with >99% enantiomeric excess .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Critical optimization steps include:

The use of anhydrous 1,4-dioxane under nitrogen atmosphere for diamine condensation minimizes side reactions, while DMF at 85°C accelerates tosyl deprotection without degrading the benzimidazole core .

Catalytic Systems

The Pd/Xantphos catalyst system for cyanation achieves a turnover number (TON) of 1,250, far exceeding traditional Pd(PPh₃)₄ catalysts (TON: 480) . Iron-mediated reduction of the nitrile to a primary amine proceeds with 94% efficiency in ethanol/water mixtures, avoiding over-reduction byproducts .

Crystallization and Polymorph Control

Crystal Form B Preparation

Patent CN111303131B discloses a method for crystal form B , which exhibits superior solubility and stability compared to amorphous or form A variants :

-

Slurry Method : this compound is dissolved in isopropyl acetate/n-heptane (1:5–1:10 mass/volume) at 80–100°C, stirred for 48–72 hours, and cooled to room temperature .

-

Anti-Solvent Addition : Methyl tert-butyl ether is added to a this compound/ethyl acetate solution (1:40 mass/volume), inducing crystallization within 24 hours .

Key Properties of Crystal Form B

| Property | Form B | Form A | Amorphous |

|---|---|---|---|

| Solubility (pH 1.2) | 45.7 mg/mL | 28.9 mg/mL | 12.4 mg/mL |

| Hygroscopicity (80% RH) | 0.31% | 1.87% | 4.52% |

| Melting Point | 158.5°C | 152.3°C | N/A |

Form B’s low hygroscopicity (<0.7% weight loss up to 150°C) and high thermal stability make it ideal for tropical climate formulations .

Industrial-Scale Manufacturing

Process Intensification

A 100-kg batch process achieves 83% overall yield through:

-

Continuous Flow Bromination : Reduces reaction time from 12 hours (batch) to 45 minutes .

-

Solvent Recovery : Ethyl acetate and heptane are recycled via distillation, cutting solvent costs by 62% .

Quality Control

Final product specifications include:

-

Purity : ≥99.5% (HPLC)

-

Residual Solvents : <50 ppm DMF, <500 ppm ethyl acetate (ICH Q3C compliant)

-

Particle Size : D90 < 50 µm (optimized for tablet compression)

Chemical Reactions Analysis

Types of Reactions

Tegoprazan undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions at the benzimidazole core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole derivatives .

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD)

Tegoprazan has been evaluated for its efficacy in managing GERD symptoms. A multicenter, prospective study demonstrated that this compound provided faster symptom relief compared to esomeprazole when used as an on-demand therapy. In this study, 26.2% of patients experienced symptom improvement within 30 minutes of administration .

Table 1: Efficacy Comparison of this compound and Esomeprazole in GERD Treatment

| Parameter | This compound | Esomeprazole | p-Value |

|---|---|---|---|

| Symptom Improvement at 30 min | 26.2% | N/A | N/A |

| Complete Resolution Rate | N/A | N/A | N/A |

Laryngopharyngeal Reflux Disease (LPRD)

A recent feasibility study assessed this compound's effectiveness in patients with LPRD. The results indicated that after eight weeks of treatment, patients taking this compound showed significant reductions in reflux symptom index (RSI) and reflux finding score (RFS) compared to placebo .

Table 2: Changes in RSI and RFS Scores After Treatment with this compound

| Group | Baseline RSI | Week 4 RSI | Week 8 RSI | p-Value |

|---|---|---|---|---|

| This compound | 21.2 ± 6.2 | 16.8 ± 7.0 | 15.2 ± 7.8 | <0.001 |

| Placebo | 22.1 ± 5.3 | 15.9 ± 7.6 | 16.2 ± 9.6 | <0.001 |

Pharmacokinetics and Drug Interactions

This compound is primarily metabolized by cytochrome P450 enzyme CYP3A4, which raises concerns about potential drug-drug interactions (DDIs). A study developed a physiologically based pharmacokinetic model to predict interactions between this compound and CYP3A4 inhibitors or inducers .

Table 3: Effects of Drug Interactions on this compound Pharmacokinetics

| Co-administered Drug | Effect on AUC | Effect on Cmax |

|---|---|---|

| Clarithromycin | Increased by 4.54-fold | Increased by 2.05-fold |

| Rifampicin | Decreased by 5.71-fold | Decreased by 3.51-fold |

Case Study: Efficacy in Erosive Esophagitis

In a randomized phase III trial, this compound demonstrated significant efficacy in healing erosive esophagitis compared to placebo, with both doses (50 mg and 100 mg) showing high effectiveness . The trial highlighted that while the higher dose did not provide additional benefits over the lower dose, both were effective in symptom management.

Mechanism of Action

The mechanism of action of Tegoprazan involves its interaction with proton pump hydrogen ion/potassium ion exchange ATPase. It acts as a potassium-competitive acid blocker (P-CAB), inhibiting gastric acid secretion by competitively binding to potassium ions with H+/K±ATPase . This inhibition prevents the enzyme from undergoing conformational changes necessary for hydrogen-potassium exchange, thereby reducing acid production .

Comparison with Similar Compounds

Efficacy in Acid Suppression and Healing

Tegoprazan vs. PPIs (Esomeprazole, Lansoprazole)

- GERD Symptom Relief : In a randomized trial, this compound 50 mg achieved faster symptom improvement than esomeprazole 40 mg (median time to pH ≥4: 1 hour vs. 4 hours) .

- Erosive Esophagitis (EE) Healing: this compound 50 mg demonstrated non-inferiority to esomeprazole 40 mg (healing rates: 98.7% vs. 98.1% at 8 weeks) and lansoprazole 30 mg (95.45% vs. 92.94% at 4 weeks) .

- Nocturnal Acid Control: this compound 50 mg maintained intragastric pH ≥4 for 66.0% of nighttime hours, significantly outperforming esomeprazole 40 mg (36.1%) and trending higher than vonoprazan 20 mg (60.5%) .

Table 1: Acid Suppression Efficacy Comparison

| Parameter | This compound 50 mg | Vonoprazan 20 mg | Esomeprazole 40 mg |

|---|---|---|---|

| % Time pH ≥4 (Night) | 66.0% | 60.5% | 36.1% |

| Median Nighttime pH | >4.0 | >4.0 | <4.0 |

| Healing Rate (EE, 8 weeks) | 98.7% | - | 98.1% |

| Source |

This compound vs. Other P-CABs (Vonoprazan)

- H. pylori Eradication: this compound improved antimicrobial susceptibility in resistant strains, reducing metronidazole MIC more effectively than vonoprazan (20.6% vs. 4.7% susceptibility acquisition) .

Pharmacokinetics and Drug Interactions

Key PK Parameters

- Absorption : Rapid, with Tmax 0.5–1.5 hours; unaffected by food .

- Half-Life : 3.7–6.2 hours, longer than most PPIs (e.g., esomeprazole: 1.3 hours) .

- Metabolism : CYP3A4-dependent, leading to interactions with inhibitors (e.g., clarithromycin increases this compound AUCτ 3-fold) and inducers (e.g., rifampicin decreases exposure by 70%) .

Table 2: Pharmacokinetic Comparison

| Parameter | This compound 50 mg | Esomeprazole 40 mg | Lansoprazole 30 mg |

|---|---|---|---|

| Tmax (hours) | 1.0 | 2.5–4.0 | 1.7–2.2 |

| Half-Life (hours) | 3.7–6.2 | 1.3 | 1.5 |

| CYP Enzyme | CYP3A4 | CYP2C19/CYP3A4 | CYP2C19 |

| Source |

CYP2C19 Independence

Unlike PPIs (e.g., lansoprazole), this compound’s efficacy is unaffected by CYP2C19 polymorphisms, eliminating the need for genotype-guided dosing .

Hepatotoxicity

In a cohort study of 50 million patients, this compound showed lower hepatotoxicity risk than most PPIs (hazard ratios vs. This compound: pantoprazole 1.26, lansoprazole 1.25, esomeprazole 1.04) .

Table 3: Hepatotoxicity Risk Comparison

| Drug | Hazard Ratio (vs. This compound) |

|---|---|

| Dexlansoprazole | 1.13 |

| Esomeprazole | 1.04 |

| Omeprazole | 0.77 |

| Pantoprazole | 1.26 |

| Source |

Clinical Flexibility

- Administration Routes : this compound ODT (orally disintegrating tablet) shows equivalent PK via oral or nasogastric routes, enhancing accessibility .

- Maintenance Therapy: this compound 25 mg demonstrated non-inferiority to lansoprazole 15 mg in maintaining EE remission (90.6% vs. 89.5% at 24 weeks) .

Q & A

Basic Research Questions

Q. How does the mechanism of action of tegoprazan differ from traditional proton pump inhibitors (PPIs)?

this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+/K+-ATPase without requiring acid activation, unlike PPIs (e.g., esomeprazole), which rely on acidic environments for covalent binding. Methodologically, this distinction can be confirmed through kinetic analyses (Lineweaver-Burk plots) to demonstrate potassium-competitive inhibition and reversibility . In vitro assays at neutral pH (e.g., IC50 of 0.29–0.52 μM for H+/K+-ATPase inhibition) further highlight its pH-independent activity .

Q. What methodologies are used to determine effective dosages of this compound in preclinical animal models?

Preclinical dosing often involves histamine- or pentagastrin-induced acid secretion models. For example:

- In dogs, single oral doses of 0.3–30 mg/kg inhibit basal acid secretion, with complete inhibition observed at 1.0 mg/kg .

- In rats, 10 mg/kg achieves full suppression of basal acid secretion . Pharmacokinetic studies measuring gastric tissue/fluid concentrations (via LC-MS/MS) and dose-response curves are critical for establishing efficacy thresholds .

Q. What are the primary endpoints in clinical trials evaluating this compound for gastroesophageal reflux disease (GERD)?

Key endpoints include:

- Cumulative healing rates (e.g., 98.9% at 8 weeks for erosive esophagitis) assessed via endoscopy .

- Intragastric pH control , with a target pH >4 holding time ratio (e.g., 89% in dogs with this compound 3 mg/kg) .

- Adverse event rates (e.g., comparable incidence to PPIs in phase 3 trials) .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of this compound clinical data?

Heterogeneity (e.g., varying doses or patient demographics) can be evaluated using Cochrane’s Q-test and I² statistics. If I² >50%, random-effects models and subgroup analyses (by dose, age, or CYP2C19 phenotype) are recommended. Sensitivity analyses, such as excluding outlier studies, ensure robustness . Narrative summaries are advised if heterogeneity exceeds 75% .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be reconciled?

Discrepancies often arise from pH-dependent activation mechanisms. For instance:

- In vitro IC50 values (e.g., 0.53 μM in porcine H+/K+-ATPase assays) may not reflect in vivo potency due to acidic gastric conditions .

- Comparative studies in pylorus-ligated rats show this compound’s complete acid suppression at 10 mg/kg, outperforming esomeprazole’s pH-dependent activity . Researchers should validate findings using dynamic pH models and parallel in vitro/in vivo assays.

Q. What methodological considerations are critical when designing subgroup analyses in this compound trials?

Subgroup analyses should pre-specify variables (e.g., dose, treatment duration, CYP2C19 phenotypes) to avoid data dredging. For example:

- Dose-dependent healing rates (e.g., 94.8% at 50 mg vs. 95.7% for lansoprazole 30 mg in gastric ulcer trials) .

- Stratification by CYP2C19 phenotypes (this compound lacks dependency, unlike PPIs) . Power calculations and multiplicity adjustments (e.g., Bonferroni correction) mitigate false positives .

Q. How can physiologically based pharmacokinetic (PBPK) models predict this compound’s drug-drug interaction (DDI) potential?

PBPK models (e.g., SimCYP®) integrate this compound’s clearance (17.6 L/h), volume of distribution (107.9 L), and CYP3A4 metabolism to simulate DDIs. Key steps include:

- Validating models with clinical DDI data (e.g., 3-fold exposure increase with clarithromycin) .

- Incorporating metabolite profiles and food effects (e.g., delayed absorption under fed conditions) . Outputs guide dose adjustments for co-administered CYP3A4 modulators (inducers/inhibitors) .

Q. What methodologies are used to assess long-term safety and off-target effects of this compound?

- Adverse event monitoring : Track gastrointestinal symptoms (e.g., abdominal discomfort rates: 1.3% for this compound vs. 4.8% for rabeprazole) .

- Gastrin level analysis : Prolonged acid suppression may elevate serum gastrin; compare with vonoprazan (no significant difference reported) .

- Risk of Clostridioides difficile infection : Meta-analyses show non-significant risk elevation (RR 1.07 vs. PPIs’ higher risk) .

Properties

Molecular Formula |

C20H19F2N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24) |

InChI Key |

CLIQCDHNPDMGSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.